2-Bromo-4,6-dimethylphenylboronic acid
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Overview
Description
2-Bromo-4,6-dimethylphenylboronic acid: is an organoboron compound with the molecular formula C8H10BBrO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and two methyl groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dimethylphenylboronic acid typically involves the borylation of 2-Bromo-4,6-dimethylphenyl halides. One common method is the reaction of 2-Bromo-4,6-dimethylphenyl bromide with a boronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dimethylphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various substituted phenylboronic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through substitution reactions.
Scientific Research Applications
2-Bromo-4,6-dimethylphenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dimethylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromine atom can also participate in substitution reactions, where it is replaced by other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenylboronic acid: Similar structure but lacks the bromine atom.
2,4,6-Trimethylphenylboronic acid: Contains an additional methyl group compared to 2-Bromo-4,6-dimethylphenylboronic acid.
2,6-Diisopropylphenylboronic acid: Contains isopropyl groups instead of methyl groups.
Uniqueness
This compound is unique due to the presence of both bromine and methyl substituents on the phenyl ring. This combination of substituents provides distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-bromo-4,6-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIXGJYOOJCSCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.88 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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